molecular formula C18H20N2O3S B3123360 (E)-{2-methyl-2-[(4-methylphenyl)sulfanyl]propylidene}[(4-nitrophenyl)methoxy]amine CAS No. 306979-76-0

(E)-{2-methyl-2-[(4-methylphenyl)sulfanyl]propylidene}[(4-nitrophenyl)methoxy]amine

Cat. No.: B3123360
CAS No.: 306979-76-0
M. Wt: 344.4 g/mol
InChI Key: SAXASTQQIZEDCO-CPNJWEJPSA-N
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Description

(E)-{2-methyl-2-[(4-methylphenyl)sulfanyl]propylidene}[(4-nitrophenyl)methoxy]amine is an organic compound characterized by its unique structure, which includes a sulfanyl group attached to a propylidene chain and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-{2-methyl-2-[(4-methylphenyl)sulfanyl]propylidene}[(4-nitrophenyl)methoxy]amine typically involves the following steps:

    Formation of the Propylidene Chain: The initial step involves the formation of the propylidene chain through a reaction between 2-methylpropylidene and 4-methylphenylsulfanyl.

    Attachment of the Nitrophenyl Group: The nitrophenyl group is then introduced through a nucleophilic substitution reaction, where the nitrophenylmethoxy group reacts with the intermediate compound formed in the first step.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to ensure the stability of intermediates and the final product.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-{2-methyl-2-[(4-methylphenyl)sulfanyl]propylidene}[(4-nitrophenyl)methoxy]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Solvents: Common solvents include dichloromethane, ethanol, and water, depending on the reaction type.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-{2-methyl-2-[(4-methylphenyl)sulfanyl]propylidene}[(4-nitrophenyl)methoxy]amine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-{2-methyl-2-[(4-methylphenyl)sulfanyl]propylidene}[(4-nitrophenyl)methoxy]amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways.

    Pathways Involved: It may affect pathways related to oxidative stress, inflammation, or cell signaling, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-{2-methyl-2-[(4-methylphenyl)sulfanyl]propylidene}[(4-nitrophenyl)methoxy]amine is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. Its combination of sulfanyl and nitrophenyl groups sets it apart from other similar compounds, providing unique opportunities for research and application.

Properties

IUPAC Name

(E)-2-methyl-2-(4-methylphenyl)sulfanyl-N-[(4-nitrophenyl)methoxy]propan-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-14-4-10-17(11-5-14)24-18(2,3)13-19-23-12-15-6-8-16(9-7-15)20(21)22/h4-11,13H,12H2,1-3H3/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXASTQQIZEDCO-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC(C)(C)C=NOCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)SC(C)(C)/C=N/OCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(E)-{2-methyl-2-[(4-methylphenyl)sulfanyl]propylidene}[(4-nitrophenyl)methoxy]amine
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(E)-{2-methyl-2-[(4-methylphenyl)sulfanyl]propylidene}[(4-nitrophenyl)methoxy]amine
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(E)-{2-methyl-2-[(4-methylphenyl)sulfanyl]propylidene}[(4-nitrophenyl)methoxy]amine
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(E)-{2-methyl-2-[(4-methylphenyl)sulfanyl]propylidene}[(4-nitrophenyl)methoxy]amine
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(E)-{2-methyl-2-[(4-methylphenyl)sulfanyl]propylidene}[(4-nitrophenyl)methoxy]amine
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(E)-{2-methyl-2-[(4-methylphenyl)sulfanyl]propylidene}[(4-nitrophenyl)methoxy]amine

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